molecular formula C4H6BrFO2 B8253946 methyl (2R)-2-bromo-3-fluoropropanoate

methyl (2R)-2-bromo-3-fluoropropanoate

Cat. No.: B8253946
M. Wt: 184.99 g/mol
InChI Key: BXTYDNLOFHBZFS-VKHMYHEASA-N
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Description

Methyl (2R)-2-bromo-3-fluoropropanoate is an organic compound with the molecular formula C4H6BrFO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2R)-2-bromo-3-fluoropropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-fluoropropanoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .

Mechanism of Action

The mechanism of action of methyl (2R)-2-bromo-3-fluoropropanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, influencing the reactivity and binding affinity of the molecule. This can affect various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-3-chloropropanoate: Similar in structure but with a chlorine atom instead of fluorine.

    Methyl 2-bromo-3-iodopropanoate: Contains an iodine atom instead of fluorine.

    Methyl 2-chloro-3-fluoropropanoate: Chlorine replaces the bromine atom.

Uniqueness

Methyl (2R)-2-bromo-3-fluoropropanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties.

Properties

IUPAC Name

methyl (2R)-2-bromo-3-fluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrFO2/c1-8-4(7)3(5)2-6/h3H,2H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTYDNLOFHBZFS-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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